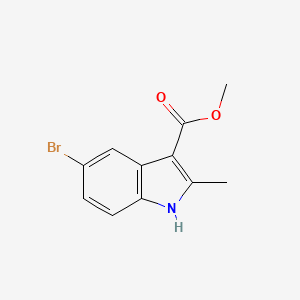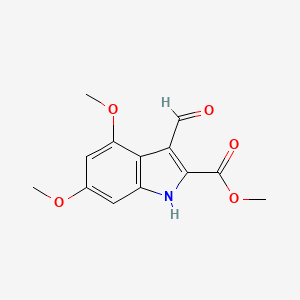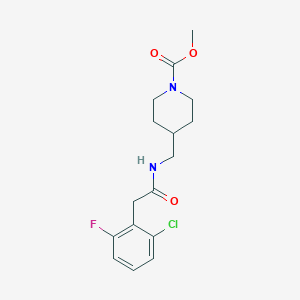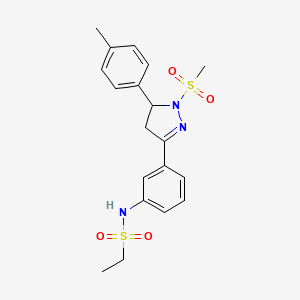
methyl 5-bromo-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl indole-3-carboxylate is a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II . It has been extracted from the marine Streptomyces sp. 060524 .
Synthesis Analysis
Indole derivatives are synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular formula of methyl 5-bromo-1H-indole-2-carboxylate is C10H8BrNO2 . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bond .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
Methyl indole-3-carboxylate has been extracted from the marine Streptomyces sp. 060524. Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bond .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate is used in the synthesis of various indole derivatives. For instance, it's involved in the regioselective dibromination process to create methyl 5,6-dibromoindole-3-carboxylate, which further aids in synthesizing natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
- The compound also finds application in creating new brominated tryptophan derivatives. These derivatives are significant due to their properties, such as inhibiting the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Applications in Organic Chemistry
- It's utilized in various organic synthesis methods. For example, an efficient synthesis method for 1-methyl-1H-indole-3-carboxylates involves the use of this compound (Akbari & Faryabi, 2023).
- This compound is used in the palladium-catalyzed intramolecular annulation of alkynes to produce various gamma-carboline derivatives, showcasing its versatility in complex organic reactions (Zhang & Larock, 2003).
Industrial and Pharmacological Potential
- In the industrial sector, its derivatives are synthesized for various applications, such as in the creation of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, highlighting its potential in manufacturing processes (Huang Bi-rong, 2013).
- Its derivatives show potential in pharmacology and medicine. For instance, they are used in the synthesis of compounds with potential antitumor activity against various tumor cell lines, illustrating its significance in drug discovery and development (Huang et al., 2017).
Future Directions
properties
IUPAC Name |
methyl 5-bromo-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLADHPXONWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |
CAS RN |
1225382-91-1 |
Source


|
| Record name | methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)
![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)


![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)